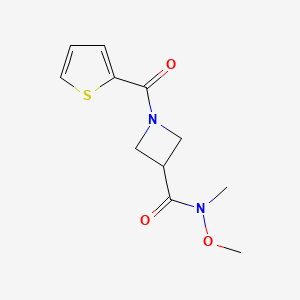

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Description

N-Methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a thiophene-2-carbonyl group and a methoxy-methyl carboxamide moiety. The azetidine core confers structural rigidity, while the thiophene-2-carbonyl group introduces aromatic and electronic diversity. Its synthesis likely involves acyl chloride coupling with azetidine derivatives, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-12(16-2)10(14)8-6-13(7-8)11(15)9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVXWQNTAJIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CN(C1)C(=O)C2=CC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, such as thiophene-2-carboxylic acid.

N-Methylation and N-Methoxylation: The final steps involve the methylation and methoxylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy and methyl groups on the nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is being investigated for its potential as a pharmacophore in drug design. The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research indicates that the azetidine ring and thiophene moiety may allow it to bind effectively to specific enzymes or receptors, potentially inhibiting or modulating their activity.

Case Studies in Drug Development

- Antitubercular Activity : Preliminary studies have shown that derivatives of azetidine compounds exhibit activity against Mycobacterium tuberculosis. The electronic distribution across the heteroaromatic ring influences their efficacy as antitubercular agents, suggesting that modifications to the structure could enhance biological activity .

- Cancer Research : Similar compounds have been evaluated for anticancer properties, focusing on their ability to inhibit cancer cell proliferation through targeted interactions with cellular pathways. The structural characteristics of this compound may provide insights into developing novel anticancer therapies .

Materials Science

The unique structure of this compound makes it a valuable candidate for developing novel materials with specific electronic or optical properties. Its potential applications include:

- Organic Electronics : The compound's thiophene moiety can contribute to charge transport properties, making it suitable for organic semiconductors and photovoltaic devices.

- Sensors : The chemical reactivity of the compound may allow it to be used in sensor technologies, particularly in detecting specific chemical analytes due to its ability to form stable complexes with target molecules.

Biological Studies

This compound is also used in biological studies to understand its interactions with various biological systems. Research focuses on:

- Mechanisms of Action : The compound's interaction with enzymes and receptors can provide insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving β-amino alcohols.

- Introduction of the Thiophene Moiety : This is often done via coupling reactions with thiophene derivatives.

- Methylation and Methoxylation : Final modifications involve adding methyl and methoxy groups to the nitrogen atom.

Reactivity Profile

The compound can undergo various chemical reactions:

- Oxidation : The thiophene ring can be oxidized, yielding sulfoxides or sulfones.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution Reactions : Functional groups on the nitrogen can be substituted under specific conditions, allowing for further derivatization.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and thiophene moiety allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(thiophene-2-carbonyl)-3-trifluoromethylquinoxaline-7-carboxylate (DR3)

- Structure: Contains a quinoxaline core instead of azetidine, with a thiophene-2-carbonyl group and trifluoromethyl substituent.

- Synthesis : Prepared via sodium dithionite-mediated di-reduction (2.3% yield), indicating challenges in functional group compatibility .

- Spectroscopy : IR peaks at 1722 cm⁻¹ (ester C=O) and 1672 cm⁻¹ (amide C=O), distinct from the azetidine carboxamide’s expected C=O stretch (~1650–1680 cm⁻¹) .

- Key Difference: The quinoxaline scaffold may enhance π-π stacking interactions compared to the smaller azetidine ring.

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Shares the thiophene-2-carboxamide group but lacks the azetidine ring, substituting with a nitrobenzene moiety.

- Crystallography: Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate planarity, contrasting with the azetidine’s non-aromatic, puckered geometry .

- Bioactivity : Reported antibacterial and antifungal properties, though the azetidine derivative’s activity remains unexplored .

N-Methoxy-N-methyl-1-methylsulfonylazetidine-3-carboxamide

- Structure : Azetidine-3-carboxamide with a methylsulfonyl group instead of thiophene-2-carbonyl. Found in ginger oil (6.63% in T9 treatment) .

- Functional Impact : The methylsulfonyl group may increase polarity and metabolic stability compared to the thiophene’s lipophilic character.

Azetidine-3-carboxamide Derivatives in Antiviral Research

- Example: (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide (Compound 36) .

- Structure : Features dual azetidine-3-carboxamide groups linked via a thiophene-benzamido scaffold.

- Synthesis : Achieved in 62% yield over two steps, highlighting efficient coupling strategies that could apply to the target compound .

Data Table: Structural and Functional Comparisons

Biological Activity

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the formation of the azetidine ring and the introduction of the thiophene carbonyl group. The general synthetic route can be summarized as follows:

- Formation of Azetidine Ring : The azetidine structure is synthesized from appropriate precursors, often involving cyclization reactions.

- Introduction of Thiophene Carbonyl : A thiophene derivative is reacted with a suitable carboxylic acid derivative to introduce the carbonyl functionality at the 2-position of thiophene.

- Final Coupling Reaction : The methoxy and methyl groups are introduced to complete the synthesis of the target compound.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes or receptors, leading to alterations in cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity associated with this compound. For instance, a related compound was shown to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 1.11 μg/mL to 2.21 μg/mL, indicating potent antiproliferative effects .

| Cell Line | IC50 (μg/mL) | Compound |

|---|---|---|

| MCF-7 | 2.21 | T1 |

| BGC-823 | 1.67 | T26 |

| HepG2 | 1.11 | T38 |

Apoptosis Induction

Flow cytometry analyses have revealed that certain derivatives can induce apoptosis in cancer cells, specifically through cell cycle arrest mechanisms. This suggests that this compound may be effective in cancer therapy by promoting programmed cell death in malignant cells.

Case Studies

- Antiproliferative Effects : A study evaluating various azetidine derivatives found that compounds similar to this compound exhibited strong antiproliferative effects against MCF-7 cells, with mechanisms linked to tubulin destabilization .

- Inhibition of Tumor Growth : In vivo studies demonstrated that related azetidine compounds significantly inhibited tumor growth in xenograft models, supporting their potential use as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.